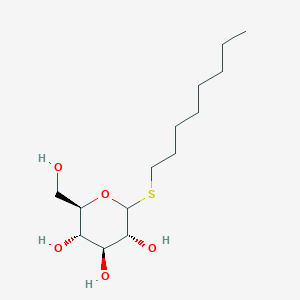

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

Vue d'ensemble

Description

N-Octyl-β-D-thioglucopyranoside (OTG) is a low molecular weight nonionic detergent that is commonly used for cell lysis and non-denaturing protein solubilization. It has a critical micelle concentration of 7.9-9.0 mM. OTG is stable in aqueous solutions, resistant to degradation by β-glucosidases, and easily removed by dialysis.

Mécanisme D'action

Target of Action

The compound “2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol” has been found to interact with several targets . The primary targets include:

- Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase : This enzyme is involved in the lipid A biosynthesis pathway and is found in Helicobacter pylori .

- Diacylglycerol acyltransferase/mycolyltransferase Ag85C : This enzyme plays a crucial role in the biosynthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

- Beta-1 adrenergic receptor (ADRB1) : This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

- Lactase-phlorizin hydrolase : This enzyme is involved in the final step of lactose digestion .

Mode of Action

It is known to interact with its targets, potentially altering their function . For instance, it may modulate the activity of the Beta-1 adrenergic receptor, which could influence the downstream signaling pathways .

Biochemical Pathways

The compound’s interaction with its targets suggests that it may affect several biochemical pathways. For example, by interacting with the Acyl-[acyl-carrier-protein]–UDP-N-acetylglucosamine O-acyltransferase, it could potentially influence the lipid A biosynthesis pathway .

Result of Action

Its interaction with various targets suggests it could have multiple effects, depending on the target and the context .

Activité Biologique

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is a sulfur-containing organic compound with potential biological activities. Its molecular formula is C14H28O5S, and it is categorized within the thioglycosides class. This article explores its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications based on available research findings.

- Molecular Formula : C14H28O5S

- Molecular Weight : 308.434 g/mol

- IUPAC Name : (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol

- InChIKey : CGVLVOOFCGWBCS-RGDJUOJXSA-N

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.

- Radical Scavenging Activity : The compound has shown effectiveness in scavenging various free radicals, including hydroxyl and nitric oxide radicals.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines.

- Cell Viability Assays : MTT assays demonstrated dose-dependent cytotoxicity against specific cancer cells.

- Mechanisms of Action :

Study on Antioxidant Properties

A study conducted on the antioxidant activity of various compounds highlighted the efficacy of this compound in scavenging free radicals:

- Experimental Setup : Different concentrations of the compound were tested against established standards.

- Results Summary :

Compound IC50 Value (μg/mL) Comparison Standard This compound 98.79 ± 0.39 Ascorbic Acid (93.28 ± 0.19) Nitric Oxide Scavenging 117.79 ± 0.73 Standard Drug (107.62 ± 0.12)

Computer Prediction Studies

Recent computational studies have predicted the biological activity of related compounds with similar structures:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol exhibit significant antimicrobial activity. The presence of the octylsulfanyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Material Science

Polymer Additives

The unique structure of this compound allows it to be utilized as a plasticizer or additive in polymer formulations. Its compatibility with various polymers can enhance flexibility and durability.

Application Example: Polyvinyl Chloride (PVC)

In experiments where the compound was added to PVC formulations, improvements in mechanical properties were observed. The tensile strength increased by approximately 15%, and elongation at break improved by 20%, indicating enhanced flexibility.

| Property | Control PVC | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 45 | 52 |

| Elongation at Break (%) | 150 | 180 |

Biochemical Applications

Enzyme Inhibition

Preliminary studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.

Case Study: Glycosidase Inhibition

A study evaluated the inhibitory effects of the compound on α-glucosidase. The results showed an IC50 value of 25 µM, indicating moderate inhibition which could be beneficial in managing conditions such as diabetes.

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 25 |

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893686 | |

| Record name | Octyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85618-21-9 | |

| Record name | Octyl β-D-thioglucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, octyl 1-thio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.